

An In-depth Technical Guide to the Spectral Data of m-Phenoxytoluene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for m-phenoxytoluene. The information is presented in a clear, structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols and a logical workflow diagram.

Core Spectral Data

The following sections present the key spectral data for m-phenoxytoluene in a tabulated format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.35 - 7.25	m	-	Aromatic Protons
7.15 - 7.05	m	-	Aromatic Protons
6.95 - 6.80	m	-	Aromatic Protons
2.34	S	-	-CH₃



¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
157.8	C-O (phenoxy)
157.2	C-O (tolyl)
139.8	C-CH₃
129.8	Aromatic CH
129.5	Aromatic CH
123.5	Aromatic CH
122.8	Aromatic CH
119.2	Aromatic CH
118.9	Aromatic CH
118.0	Aromatic CH
21.4	-CH₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3030	Medium	Aromatic C-H Stretch
2920, 2860	Medium	-CH₃ Stretch
1585, 1490	Strong	Aromatic C=C Bending
1240	Strong	Aryl-O-Aryl Asymmetric Stretch
880 - 750	Strong	Aromatic C-H Out-of-Plane Bending

Mass Spectrometry (MS)



m/z	Relative Intensity (%)	Assignment
184	100	[M] ⁺ (Molecular Ion)
91	24.6	[C ₇ H ₇]+
141	15.7	[M - CH₃O] ⁺
65	15.1	[C₅H₅]+
51	13.0	[C ₄ H ₃]+
77	12.8	[C ₆ H ₅]+
39	10.3	[C₃H₃]+
155	10.8	[M - C ₂ H ₅] ⁺
156	9.8	[M - C ₂ H ₄] ⁺
183	8.3	[M - H] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

A sample of m-phenoxytoluene (typically 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- Instrument: Varian CFT-20 or equivalent NMR spectrometer.[1]
- Frequency: 20 MHz for ¹³C NMR.
- ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
- ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.



Infrared (IR) Spectroscopy

The IR spectrum of neat m-phenoxytoluene is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Technique: A capillary cell is used for the neat liquid sample.[1]
- Instrument: A Bruker or equivalent FTIR spectrometer.
- Procedure: A drop of the liquid is placed between two KBr or NaCl plates to form a thin film.
 The spectrum is then recorded.

Mass Spectrometry (MS)

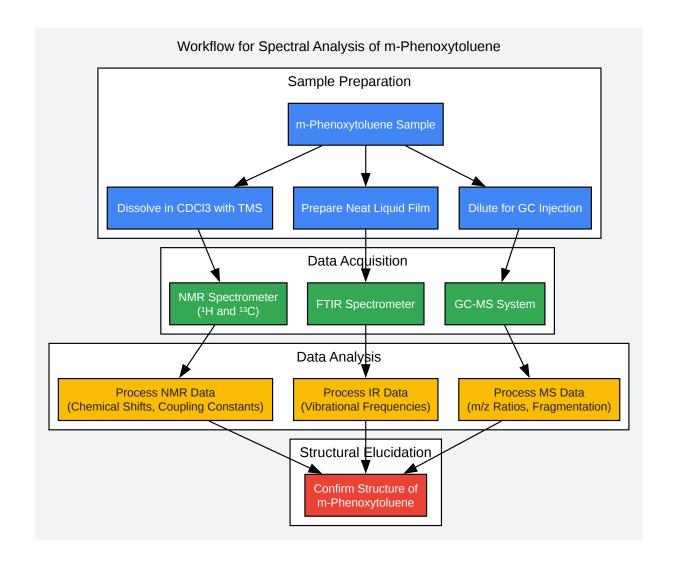
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- Technique: Electron Ionization (EI).
- Sample Introduction: The sample is introduced via a gas chromatograph to separate it from any impurities.
- Ionization Energy: 70 eV.
- Data Source: NIST Mass Spectrometry Data Center.[1]

Spectral Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for m-phenoxytoluene.





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Spectral analysis workflow for m-phenoxytoluene.

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References

1. 3-Phenoxytoluene | C13H12O | CID 19165 - PubChem [pubchem.ncbi.nlm.nih.gov]



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